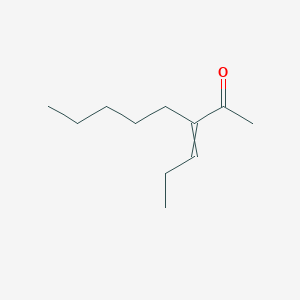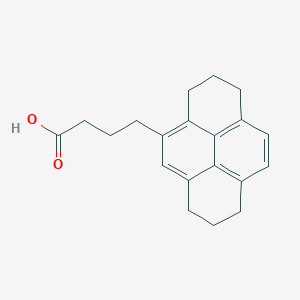
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid is a chemical compound with a complex structure, derived from pyrene. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid typically involves the hydrogenation of pyrene to form 1,2,3,6,7,8-hexahydropyrene, followed by a series of reactions to introduce the butanoic acid moiety. The hydrogenation process requires specific catalysts and conditions to ensure selective addition of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-pressure hydrogen gas and metal catalysts like palladium or platinum is common in these processes .
化学反应分析
Types of Reactions
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
Major products from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted carboxylic acids .
科学研究应用
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycyclic hydrocarbons and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially influencing biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: A precursor in the synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid.
Pyrene: The parent compound, known for its aromatic properties.
Other Polycyclic Aromatic Hydrocarbons: Compounds like naphthalene and anthracene, which share structural similarities with pyrene.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of the butanoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
66787-94-8 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-(1,2,3,6,7,8-hexahydropyren-4-yl)butanoic acid |
InChI |
InChI=1S/C20H22O2/c21-18(22)9-3-6-15-12-16-7-1-4-13-10-11-14-5-2-8-17(15)20(14)19(13)16/h10-12H,1-9H2,(H,21,22) |
InChI 键 |
ZRAQDOFALXZLEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)CCCC(=O)O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


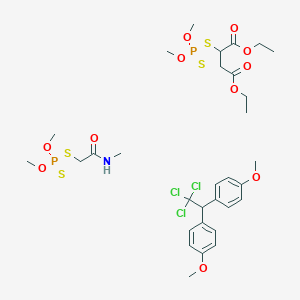

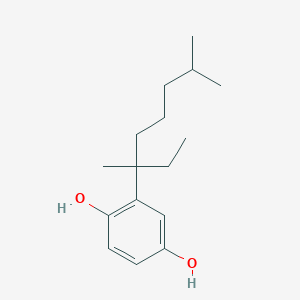
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
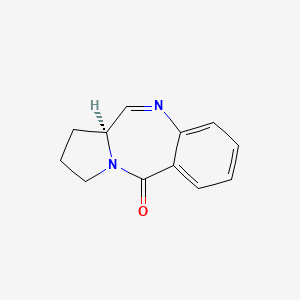
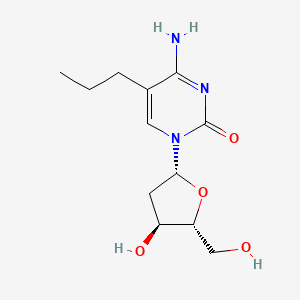

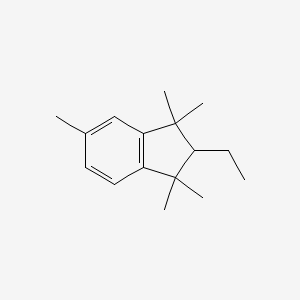
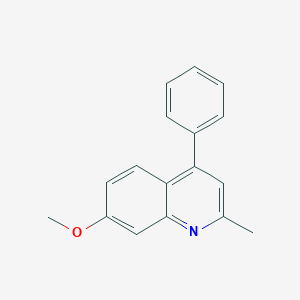
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
